molecular formula C13H8N2O B3283594 6-(3-Formylphenyl)nicotinonitrile CAS No. 769972-01-2

6-(3-Formylphenyl)nicotinonitrile

Cat. No.: B3283594
CAS No.: 769972-01-2
M. Wt: 208.21 g/mol
InChI Key: SUFYQBNNXATHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Formylphenyl)nicotinonitrile is a versatile chemical intermediate with the CAS registry number 769972-01-2 . This compound, with a molecular formula of C13H8N2O and a molecular weight of 208.22 g/mol, is a valuable scaffold in medicinal chemistry and drug discovery research . The structure features both a pyridine ring, common in pharmacologically active molecules, and a benzaldehyde group, which provides a reactive aldehyde handle for further chemical transformations . The molecule's two distinct functional groups—the nitrile on the pyridine ring and the formyl group on the phenyl ring—make it a useful bifunctional building block for the synthesis of more complex structures, such as pharmaceutical candidates or functional materials . Researchers can leverage these sites for various reactions, including condensations and nucleophilic additions. As a nicotinonitrile derivative, it shares a structural relationship with a class of compounds known for their biological activities . Please handle with appropriate care. Safety information indicates that this compound may be harmful if swallowed and may cause skin and eye irritation . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

769972-01-2

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

2-(3-formylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H8N2O/c14-8-12-5-2-6-15-13(12)11-4-1-3-10(7-11)9-16/h1-7,9H

InChI Key

SUFYQBNNXATHMB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C#N)C=O

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)C=O

Origin of Product

United States

Chemical Reactivity and Advanced Derivatization Strategies of 6 3 Formylphenyl Nicotinonitrile

Transformations of the Formyl (-CHO) Group

The formyl group attached to the phenyl ring is a key site for synthetic modification, participating in oxidation, reduction, and condensation reactions.

Oxidative Conversion to Carboxylic Acid Derivatives

The aldehyde functionality of 6-(3-formylphenyl)nicotinonitrile can be readily oxidized to the corresponding carboxylic acid, 3-(5-cyanonpyridin-2-yl)benzoic acid. This transformation is a fundamental process in organic synthesis, often achieved using a variety of oxidizing agents. Common reagents for this type of conversion include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The resulting carboxylic acid is a valuable intermediate, opening pathways to further derivatives such as esters, amides, and acid chlorides.

TransformationReagent ExamplesProduct Functional Group
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Carboxylic Acid (-COOH)

Reductive Pathways to Hydroxyl-Substituted Analogues

The formyl group can be reduced to a primary alcohol, yielding [3-(5-cyanonpyridin-2-yl)phenyl]methanol. This conversion is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful alternative that can also reduce the nitrile group if conditions are not carefully controlled. libretexts.org The resulting hydroxyl-substituted analogue can undergo further reactions, such as etherification or esterification.

TransformationReagent ExamplesProduct Functional Group
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Hydroxyl (-CH₂OH)

Condensation Reactions of the Aldehyde Moiety

The electrophilic carbon of the aldehyde group readily reacts with nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds through condensation reactions.

One of the most important reactions of aldehydes is the condensation with primary amines to form Schiff bases, which contain a carbon-nitrogen double bond (imine). nih.gov The reaction of this compound with various primary amines yields a diverse range of imine-linked structures. nih.govscience.gov This reaction is typically catalyzed by an acid or a base and involves the formation of a hemiaminal intermediate followed by dehydration. researchgate.netnih.gov Schiff bases are significant in coordination chemistry and as intermediates for synthesizing various heterocyclic compounds. nih.gov

ReactantProduct TypeKey Bond Formed
Primary Amine (R-NH₂)Schiff Base / ImineC=N

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active hydrogen compound in the presence of a basic catalyst, usually a weak amine. wikipedia.orgsigmaaldrich.com In this context, this compound serves as the aldehyde component. The active hydrogen compound typically has the structure Z-CH₂-Z', where Z and Z' are electron-withdrawing groups such as cyano (-CN), nitro (-NO₂), or carbonyl (-CO-). wikipedia.org The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comorganic-chemistry.org This method is highly effective for forming new carbon-carbon bonds.

Reaction TypeActive Hydrogen Compound ExampleCatalyst ExampleProduct Feature
Knoevenagel CondensationMalononitrile, Ethyl cyanoacetatePiperidine, Pyridine (B92270)α,β-unsaturated system

Nucleophilic Reactivity of the Nitrile (-CN) Group

The nitrile group in this compound is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.orgopenstax.org This polarity allows it to react with various nucleophiles.

One of the fundamental reactions of nitriles is hydrolysis, which can be performed under acidic or basic conditions to yield either a carboxylic acid or a primary amide as an intermediate. libretexts.orgopenstax.org Furthermore, the nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The nitrile carbon is also susceptible to attack by organometallic reagents, such as Grignard reagents, which leads to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org The reactivity of the nitrile group can be enhanced by adjacent electron-withdrawing groups, which further increase the electrophilicity of the carbon atom. nih.gov

Reaction TypeReagent(s)Intermediate ProductFinal Product
Acid/Base HydrolysisH₃O⁺ or OH⁻AmideCarboxylic Acid
ReductionLiAlH₄, then H₂OImine anionPrimary Amine
Reaction with Grignard Reagent1. R-MgBr 2. H₃O⁺ImineKetone

Formation of Amides and Other Nitrogen-Containing Derivatives via Substitution

The nitrile group (-C≡N) and the formyl group (-CHO) of this compound are primary sites for the introduction of nitrogen-containing functionalities.

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This carboxylic acid can then be reacted with ammonia or a primary or secondary amine to form an amide. libretexts.orglibretexts.org This two-step process is a common strategy for converting nitriles to amides. Alternatively, direct conversion of the nitrile to an amide can be achieved through various catalytic methods.

The formyl group readily reacts with primary amines to form imines (Schiff bases). This condensation reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. The resulting imine can be further reduced, for example with sodium borohydride, to yield a secondary amine.

Furthermore, the formyl group can be converted into other nitrogen-containing heterocycles. For instance, reaction with hydrazines can lead to the formation of hydrazones, which can be cyclized to form various heterocyclic systems.

A summary of potential reactions to form nitrogen-containing derivatives is presented below:

Starting Functional GroupReagent(s)Product Functional Group
Nitrile (-C≡N)1. H₃O⁺ or OH⁻, H₂O2. SOCl₂ or other activating agent3. R¹R²NHAmide (-CONR¹R²)
Formyl (-CHO)RNH₂Imine (-CH=NR)
Imine (-CH=NR)NaBH₄ or other reducing agentSecondary Amine (-CH₂-NHR)

Interactive Data Table: Examples of Amide Formation Reactions

Carboxylic Acid DerivativeAmineProduct
6-(3-(carboxyl)phenyl)nicotinonitrileAmmonia (NH₃)6-(3-(carbamoyl)phenyl)nicotinonitrile
6-(3-(carboxyl)phenyl)nicotinonitrilePropylamine (CH₃CH₂CH₂NH₂)6-(3-(N-propylcarbamoyl)phenyl)nicotinonitrile

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com Electrophilic attack, if it occurs, is directed to the positions meta to the nitrogen. However, the presence of the phenyl substituent and the nitrile group further influences the regioselectivity.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (C2 and C4 positions). stackexchange.comyoutube.comyoutube.com The electron-withdrawing nitrogen atom stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack at these positions. stackexchange.com Therefore, reactions with strong nucleophiles can lead to substitution at these sites, provided a suitable leaving group is present.

The phenyl ring, substituted with a formyl group (a meta-director) and the nicotinonitrile group, is also generally deactivated towards electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com Any substitution would be expected to occur at the positions meta to both existing substituents.

Key Considerations for Aromatic Substitution:

RingType of SubstitutionReactivityDirecting Effect of Existing Substituents
PyridineElectrophilic (EAS)DeactivatedMeta to Nitrogen
PyridineNucleophilic (NAS)ActivatedOrtho and Para to Nitrogen stackexchange.comyoutube.com
PhenylElectrophilic (EAS)DeactivatedMeta to Formyl and Nicotinonitrile

Post-Synthetic Modification and Functionalization of the Core Structure

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-assembled molecular framework. researchgate.netrsc.orgresearchgate.net In the context of this compound, this involves the targeted modification of its functional groups after the core biphenyl (B1667301) structure has been synthesized.

The formyl and nitrile groups are prime targets for PSM. As discussed previously, the formyl group can be converted to a variety of other functionalities, including:

Alcohols: via reduction with agents like sodium borohydride.

Carboxylic acids: via oxidation with reagents such as potassium permanganate.

Imines and secondary amines: via reaction with primary amines followed by reduction.

The nitrile group can be:

Hydrolyzed to a carboxylic acid.

Reduced to a primary amine.

Converted to tetrazoles via [2+3] cycloaddition reactions with azides.

These modifications allow for the fine-tuning of the molecule's properties and the introduction of new functionalities for further reactions or specific applications.

Regioselective Considerations in Chemical Transformations

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect of the chemical transformations of this compound. wikipedia.org

On the Pyridine Ring: Nucleophilic aromatic substitution is highly regioselective, favoring the C2 and C4 positions due to the stabilization of the anionic intermediate by the nitrogen atom. stackexchange.comyoutube.com Electrophilic substitution, while less favorable, would be directed to the C3 and C5 positions.

On the Phenyl Ring: Electrophilic substitution is directed by the existing formyl and nicotinonitrile substituents, both of which are meta-directing. This would lead to substitution at the positions meta to both groups.

At the Formyl and Nitrile Groups: Reactions at these functional groups are generally specific to the group itself, but the electronic nature of the aromatic rings can influence their reactivity. For example, the electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the formyl carbon.

Understanding these regioselective preferences is crucial for designing synthetic routes to specific derivatives of this compound.

Comparative Reactivity Studies with Isomeric Formylphenylnicotinonitriles

The position of the formyl group on the phenyl ring significantly impacts the reactivity of formylphenylnicotinonitrile isomers (ortho, meta, and para). While specific comparative studies on these exact isomers are not extensively detailed in the provided search results, general principles of organic chemistry allow for predictions of their relative reactivity. scirp.orgscirp.org

The electronic effects of the formyl group (an electron-withdrawing group) are transmitted differently to the pyridine ring depending on its position.

6-(2-Formylphenyl)nicotinonitrile (ortho-isomer): The proximity of the formyl group to the pyridine ring could lead to steric hindrance, potentially affecting reactions at both the formyl group and the pyridine ring. Intramolecular interactions might also be possible.

This compound (meta-isomer): The electronic influence of the formyl group on the pyridine ring is primarily inductive.

6-(4-Formylphenyl)nicotinonitrile (para-isomer): The formyl group is in a conjugated position relative to the pyridine ring, allowing for both inductive and resonance effects to influence the reactivity of the entire molecule.

Theoretical studies on related isomeric systems have shown that the position of a substituent can significantly affect the stability and reactivity of the molecule. scirp.orgscirp.org For example, the HOMO-LUMO energy gap, a predictor of chemical reactivity, would likely differ among the three isomers.

Predicted Reactivity Differences Among Isomers:

IsomerKey FeaturePredicted Impact on Reactivity
6-(2-Formylphenyl)nicotinonitrileSteric hindrance from ortho-formyl groupMay decrease reaction rates at nearby sites.
This compoundInductive effect of meta-formyl groupModerate electronic influence on the pyridine ring.
6-(4-Formylphenyl)nicotinonitrileResonance effect of para-formyl groupStrongest electronic communication between the formyl group and the pyridine ring, potentially enhancing reactivity at both ends of the molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In 6-(3-Formylphenyl)nicotinonitrile, the spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on both the phenyl and pyridine (B92270) rings. The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between 9.0 and 10.0 ppm. orgchemboulder.com

The seven aromatic protons would appear in the range of 7.0-9.0 ppm, with their specific chemical shifts and splitting patterns dictated by their position and coupling with adjacent protons. The protons on the nicotinonitrile ring and the substituted phenyl ring would exhibit characteristic multiplicities (e.g., doublet, triplet, doublet of doublets) based on their neighboring protons, allowing for unambiguous assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predictive and based on typical chemical shift ranges for similar structural motifs.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde-H 9.0 - 10.0 Singlet (s)

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. cienotes.com Due to the lack of symmetry in this compound, the spectrum is expected to display 13 distinct signals, one for each unique carbon atom.

Key diagnostic signals include the carbonyl carbon of the aldehyde group, which is expected to resonate significantly downfield (typically 190-210 ppm). pdx.edu The carbon of the nitrile group (-C≡N) usually appears in the 115-125 ppm range. udel.edu The remaining signals correspond to the carbons of the two aromatic rings, with their exact shifts influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predictive and based on typical chemical shift ranges for similar compounds.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) 190 - 210
Aromatic & Pyridyl Cs 120 - 160
Nitrile (C≡N) 115 - 125

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and confirming the elemental composition of a compound, as well as for obtaining structural information from its fragmentation patterns. mdpi.com The molecular formula for this compound is C₁₃H₈N₂O, corresponding to a monoisotopic mass of approximately 208.06 Da. nih.gov

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. rsc.org The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ions.

For this compound, the molecular ion peak would be observed at an m/z of 208. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (•CHO, 29 Da), which would produce a significant fragment ion at m/z 179. Another common fragmentation is the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the molecular ion, resulting in a fragment at m/z 180. Further fragmentation of the biphenyl (B1667301) nitrile core would also occur.

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

m/z Identity Description
208 [M]⁺ Molecular Ion
179 [M-CHO]⁺ Loss of formyl radical

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.govchemrxiv.org This precision allows for the unambiguous determination of a compound's elemental composition by comparing the experimentally measured mass with the calculated exact mass. For this compound (C₁₃H₈N₂O), the calculated exact mass is 208.06366 Da. nih.gov An HRMS measurement confirming a mass extremely close to this value would provide definitive proof of the molecular formula.

X-ray Single-Crystal Diffraction for Solid-State Structure Determination

X-ray single-crystal diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. researchgate.netrsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the exact positions of atoms in the crystal lattice, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray analysis would definitively confirm its molecular connectivity. aalto.fi Furthermore, it would reveal crucial conformational details, such as the dihedral angle between the planes of the phenyl and pyridine rings. This analysis also provides insight into the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the packing of molecules in the solid state. nih.gov

Table 4: Illustrative Crystallographic Parameters for this compound (Note: These are parameters that would be determined from an X-ray diffraction experiment; specific values are not available from the search.)

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic).
Space Group The symmetry group of the crystal.
a, b, c (Å) The dimensions of the unit cell.
α, β, γ (°) The angles of the unit cell.
Z The number of molecules per unit cell.
Bond Lengths (Å) Precise distances between bonded atoms.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive techniques that provide detailed information about the molecular structure, functional groups, and electronic transitions within this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its key structural motifs. The presence of the nitrile group (C≡N) would be confirmed by a sharp, intense absorption band in the region of 2230-2210 cm⁻¹. The formyl group (CHO) gives rise to two characteristic stretching vibrations: the C-H aldehyde stretch, which typically appears as a pair of weak to medium bands between 2850 cm⁻¹ and 2750 cm⁻¹, and the strong carbonyl (C=O) stretch, expected in the range of 1710-1685 cm⁻¹ for an aromatic aldehyde.

Furthermore, the aromatic nature of the phenyl and pyridine rings will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The specific substitution pattern on the aromatic rings will also influence the appearance of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹, which can provide further structural confirmation.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Nitrile (C≡N)2230 - 2210Stretching
Aldehyde (C=O)1710 - 1685Stretching
Aldehyde (C-H)2850 - 2750Stretching
Aromatic (C-H)> 3000Stretching
Aromatic (C=C)1600 - 1450Stretching

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is anticipated to show absorptions corresponding to π→π* and n→π* transitions. The conjugated system formed by the phenyl and pyridine rings will lead to intense π→π* transitions, likely appearing as strong absorption bands in the UV region. The presence of the carbonyl group from the aldehyde and the nitrogen atom in the pyridine ring also allows for n→π* transitions, which are typically weaker and may appear as shoulders on the more intense π→π* bands. The exact position and intensity of these absorption maxima are sensitive to the solvent polarity, reflecting the nature of the electronic ground and excited states.

Photoluminescence (PL) Spectroscopy and Emission Characteristics

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. For a molecule like this compound, which possesses a conjugated aromatic system, fluorescence is a possible relaxation pathway for the excited state. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can provide information about the structural relaxation in the excited state. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would also be a key parameter to determine, as it is influenced by factors such as molecular rigidity and the presence of non-radiative decay pathways.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. A DSC thermogram of this compound would reveal important information such as its melting point, which would be observed as a sharp endothermic peak. The enthalpy of fusion can be calculated from the area of this peak. The presence of any polymorphic transitions or glass transitions would also be detectable by this technique, appearing as endothermic or step-like changes in the heat flow, respectively.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both monitoring the progress of a reaction and for purifying the final product. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely applied to compounds like this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound, which could be formed via a Suzuki-Miyaura coupling between 6-chloronicotinonitrile and 3-formylphenylboronic acid. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized over time. rochester.eduyoutube.com

A typical procedure involves using a silica (B1680970) gel plate as the stationary phase, which is polar. chemistryhall.comukessays.com The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve optimal separation. silicycle.com For a compound with the polarity of this compound, a common starting solvent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. silicycle.comresearchgate.net The progress is tracked by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

The position of a compound on the developed plate is quantified by its Retention Factor (Rf), calculated by dividing the distance the spot traveled by the distance the solvent front moved. chemistryhall.comlibretexts.org The product, being a larger and potentially more polar molecule than the individual reactants, will have a distinct Rf value. Visualization can be achieved under UV light, as the aromatic rings in the molecule absorb UV radiation. chemistryhall.com Additionally, chemical stains can be used. A dinitrophenylhydrazine (DNP) stain is highly specific for aldehydes and ketones and would react with the formyl group of this compound, producing a distinctively colored (typically orange) spot. chemistryhall.com

Table 1: Illustrative TLC Monitoring of this compound Synthesis

This table represents a hypothetical reaction monitoring scenario based on established TLC principles.

ParameterDetails
Stationary Phase Silica Gel 60 F254 Plate
Mobile Phase 7:3 Hexane / Ethyl Acetate
Visualization UV Light (254 nm), Dinitrophenylhydrazine (DNP) stain
Analyte Rf Value
Reactant 1 (e.g., 6-chloronicotinonitrile)~0.75
Reactant 2 (e.g., 3-formylphenylboronic acid)~0.10 (polar, stays near baseline)
Product (this compound)~0.40

High-Performance Liquid Chromatography (HPLC) for Purification

Following a synthesis, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and purity assessment of the final product. nih.gov Given the aromatic, biphenyl-like structure of this compound, reversed-phase HPLC is the most appropriate method. sielc.comchromatographyonline.com In this mode, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture.

For this compound, a column with a biphenyl stationary phase is particularly effective, as it offers enhanced π-π interactions with the aromatic rings, leading to better selectivity and resolution compared to standard C18 columns. chromatographyonline.comsigmaaldrich.commdpi.com The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sigmaaldrich.com To improve peak shape and resolution, especially for compounds with ionizable groups or to control pH, additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase. silicycle.comoup.com

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to separate complex mixtures and ensure that the desired compound elutes in a reasonable time with good peak shape. sigmaaldrich.com Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as 254 nm, due to its conjugated aromatic system. oup.com The purity of the isolated this compound can be quantified by integrating the area of its corresponding peak, with research-grade materials typically requiring a purity of ≥95%.

Table 2: Representative HPLC Purification Conditions for this compound

This table outlines typical conditions for HPLC purification based on methods for related biphenyl compounds.

ParameterDetails
Instrument High-Performance Liquid Chromatography System
Column Ascentis® Express Biphenyl (100 mm x 2.1 mm, 2.7 µm) chromatographyonline.com
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.5 mL/min oup.com
Column Temperature 35 °C chromatographyonline.com
Detection UV at 254 nm oup.com
Expected Retention Time Dependent on exact gradient, but well-resolved from impurities

Advanced Microscopy and Elemental Analysis

Beyond chromatographic techniques, advanced microscopy combined with elemental analysis provides critical information about the morphology, surface features, and elemental composition of a purified solid compound.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution surface imaging technique used to visualize the morphology of materials at the micro- and nanoscale. vaccoat.commines.edu Unlike conventional scanning electron microscopy, FESEM uses a field-emission gun that produces a smaller, more coherent electron beam, allowing for significantly higher spatial resolution, often to the nanometer level. vaccoat.comnih.gov This capability is ideal for examining the crystal habit, surface topography, and particle size distribution of solid this compound after purification. researchgate.net The low accelerating voltages that can be used in FESEM also minimize charging effects and sample damage, which is beneficial for organic materials. nih.gov FESEM images would reveal the shape (e.g., needles, plates, prisms) and surface texture of the crystalline powder, providing insights into its solid-state properties.

Energy-Dispersive X-ray Spectroscopy (EDS)

Often integrated with an FESEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that provides elemental composition data. mines.eduthermofisher.comanalyticalanswersinc.com As the high-energy electron beam of the FESEM scans the sample, it excites atoms, causing them to emit characteristic X-rays. aps.org The energy of these X-rays is unique to each element, acting as an elemental fingerprint. thermofisher.com An EDS detector measures these X-rays to identify the elements present in the sample and their relative abundance. analyticalanswersinc.com For this compound (C₁₄H₈N₂O), an EDS analysis would be expected to detect strong signals for carbon (C), nitrogen (N), and oxygen (O). nih.gov This analysis confirms that no unexpected elemental impurities (e.g., residual palladium from a coupling reaction or sulfur from a reagent) are present in the purified sample. nih.gov

Elemental Mapping

Elemental mapping is an advanced function of the EDS system that provides a visual representation of the spatial distribution of elements across the sample's surface. researchgate.net By scanning the electron beam over a selected area of a crystal or agglomerate of this compound, the EDS detector generates maps for each detected element (C, N, and O). These maps use color coding to show the concentration of each element at different points on the surface. researchgate.net For a pure, homogeneous sample, the elemental maps for carbon, nitrogen, and oxygen would be expected to be uniform and co-located, mirroring the morphology of the crystals seen in the FESEM image. This confirms the uniform distribution of the constituent elements throughout the material, indicating a single, well-mixed phase. researchgate.net

Table 3: Expected Elemental Analysis Data for this compound

This table shows the theoretical elemental composition and the expected results from a combustion-based elemental analysis, a complementary technique to EDS.

ElementTheoretical Mass %Expected Experimental Range (%)
Carbon (C)80.76%80.76 ± 0.4
Hydrogen (H)3.87%3.87 ± 0.4
Nitrogen (N)13.45%13.45 ± 0.4
Oxygen (O)7.68%(Typically calculated by difference)

X-ray Diffraction (XRD) for Material Characterization

X-ray Diffraction (XRD) is a fundamental analytical technique for determining the atomic and molecular structure of a crystalline material. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. By analyzing the angles and intensities of these diffracted beams, detailed information about the crystal structure, including the unit cell dimensions, space group, and positions of the atoms within the lattice, can be elucidated.

Computational Chemistry and Theoretical Investigations of 6 3 Formylphenyl Nicotinonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis would describe the distribution of electrons within the molecule. This includes generating electron density maps and calculating molecular electrostatic potential (MEP), which can identify electron-rich and electron-poor regions. These regions are crucial for predicting how the molecule will interact with other chemical species.

Prediction of Regioselectivity in Chemical Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. For an aromatic compound like 6-(3-Formylphenyl)nicotinonitrile, DFT calculations can predict the most likely sites for electrophilic aromatic substitution. This is achieved by analyzing the distribution of electron density and the stability of the intermediate carbocations (arenium ions) formed during the reaction. libretexts.org The formyl group is a deactivating, meta-directing group on the phenyl ring, while the substitution pattern on the pyridine (B92270) ring, itself an electron-deficient system, would lead to complex regiochemical outcomes. Computational models can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical reactivity and the outcomes of pericyclic reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it relevant to nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, relating to electrophilicity. nih.gov For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability. nih.gov For example, in a study of polyurethane derivatives, the HOMO-LUMO gap was calculated to understand their sensing capabilities for nitroaromatic compounds. wuxibiology.com The table below illustrates typical HOMO, LUMO, and energy gap values for other organic compounds, as specific data for this compound is unavailable.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Amb1153724 (Natural Compound)--4.48
Amb23604132 (Natural Compound)--3.60
Amb23604659 (Natural Compound)--4.35
Poly(3-octyl-thiophene-2,5-diyl) (P3OT)5.593.761.83
nih.govnih.gov-phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE)5.873.911.96

Note: Data extracted from studies on other compounds to illustrate typical values. nih.govmaterialsciencejournal.org

Elucidation of Electron Transfer Pathways

Electron transfer is a fundamental process in many chemical and biological reactions. FMO analysis helps to elucidate the most probable pathways for electron transfer. By examining the overlap and energy levels of the frontier orbitals of interacting molecules, researchers can predict the feasibility and direction of electron flow. For instance, in nanoparticle-redox center hybrids, electron transfer pathways are analyzed to understand the electrochemical properties of the system. nih.gov For this compound, this analysis would be crucial in understanding its potential role in materials science, such as in organic electronics where charge transport is key.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides invaluable tools for mapping out the entire energy landscape of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. nih.gov Computational methods like DFT can be used to locate and characterize transition state structures. By calculating the energy of the transition state relative to the reactants, the activation energy can be predicted, offering insight into the reaction rate. nih.gov For a reaction involving this compound, such as a Suzuki coupling to synthesize it or its subsequent reduction, transition state analysis could clarify the step-by-step mechanism and identify the rate-determining step.

Molecular Dynamics Simulations (if applicable to broader nicotinonitrile systems)

For nicotinonitrile derivatives, MD simulations can be instrumental in several key areas. For instance, in the context of drug design, these simulations can predict how a ligand like this compound might interact with a target protein. By simulating the ligand-protein complex over time, researchers can assess the stability of binding poses, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and calculate the free energy of binding. This information is crucial for optimizing lead compounds and designing more potent and selective inhibitors.

The general workflow for an MD simulation of a nicotinonitrile system would involve:

System Setup: Defining the initial coordinates of the nicotinonitrile derivative, often within a solvated environment (e.g., a box of water molecules) and with appropriate ions to neutralize the system.

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the intramolecular and intermolecular forces governing the system's behavior.

Equilibration: A multi-step process involving energy minimization, followed by simulations under constant volume and then constant pressure to bring the system to a stable, equilibrated state at the desired temperature and pressure.

Production Run: The main simulation phase where the trajectory of the system is recorded over a significant timescale (nanoseconds to microseconds).

Analysis: Post-processing the trajectory to extract meaningful data, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize solvation shells.

Molecular dynamics simulations have been successfully employed to study the behavior of various nitrogen-containing heterocyclic compounds, providing insights into their interactions with biological targets and their conformational preferences in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to mechanistic pre-clinical studies)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not documented, the extensive application of QSAR to nicotinonitrile derivatives and other bioactive molecules highlights its potential for guiding the preclinical development of this compound and its analogs.

In a typical QSAR study involving nicotinonitrile derivatives, a dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) would be used. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding electrostatic and covalent interactions.

Steric Descriptors: Molecular volume, surface area, and shape indices, which describe the size and three-dimensional arrangement of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: Connectivity indices and shape indices that describe the atomic arrangement and branching of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the biological activity. A robust QSAR model should not only have good statistical significance but also predictive power, which is typically assessed using an external test set of compounds not used in model development.

For this compound, a QSAR model could be developed to explore the impact of substituents on its activity. For example, by systematically modifying the formyl group or the substitution pattern on the phenyl ring, a QSAR model could predict which modifications are likely to enhance the desired biological effect. This in silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Table 1: Examples of Molecular Descriptors Potentially Used in QSAR Modeling of Nicotinonitrile Derivatives

Descriptor ClassExample DescriptorsDescription
Electronic Partial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesDescribe the electronic distribution and reactivity of the molecule.
Steric Molecular Weight, Molar Volume, Surface AreaQuantify the size and shape of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Measures the lipophilicity of the molecule.
Topological Wiener Index, Kier & Hall Connectivity IndicesNumerical descriptors of molecular topology and branching.

Spectroscopic Property Predictions through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable data for structural elucidation and characterization. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate its expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

NMR Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Determination: The calculated isotropic shielding values are then referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts (δ).

The accuracy of the predicted NMR spectra is highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)). It is also crucial to consider the solvent effects, which can be modeled using implicit or explicit solvent models.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Formyl Proton (-CHO)9.9 - 10.1-
Phenyl Protons7.5 - 8.2125 - 140
Pyridine Protons7.8 - 8.9115 - 155
Formyl Carbon (-CHO)-190 - 195
Cyano Carbon (-CN)-117 - 120
Phenyl & Pyridine Carbons-120 - 160

Note: These are hypothetical values based on general principles of NMR spectroscopy and DFT calculations for similar aromatic compounds. Actual values would require specific DFT calculations.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy Prediction:

DFT calculations can also predict the vibrational frequencies corresponding to IR absorption bands and the electronic transitions responsible for UV-Vis absorption.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental data. Key expected vibrational modes for this compound would include the C≡N stretch of the nitrile group, the C=O stretch of the formyl group, and various C-H and C=C stretching and bending modes of the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the λ_max values and intensities of absorption bands in the UV-Vis spectrum. For an extended aromatic system like this compound, π → π* transitions are expected to dominate the UV-Vis spectrum.

The computational prediction of spectroscopic properties serves as a powerful complementary tool to experimental analysis, aiding in the confirmation of the synthesized structure and providing a deeper understanding of its electronic and vibrational characteristics.

Exploration of Research Applications of 6 3 Formylphenyl Nicotinonitrile and Its Derivatives

Versatility as a Synthetic Intermediate and Building Block in Complex Organic Synthesis

The true strength of 6-(3-Formylphenyl)nicotinonitrile in organic synthesis lies in the distinct reactivity of its two primary functional groups: the formyl (aldehyde) group and the cyano (nitrile) group. This dual functionality allows it to serve as a versatile building block for the construction of more complex molecular architectures.

The aldehyde group is particularly valuable as it provides a direct handle for a variety of chemical transformations. One of the most common and powerful reactions involving an aldehyde is the formation of a Schiff base through condensation with a primary amine. This reaction creates a carbon-nitrogen double bond (imine), which is a key structural motif in many biologically active compounds and coordination chemistry ligands. The resulting Schiff base derivatives can then be further modified, for example, through reduction to form stable secondary amines.

The general scheme for this transformation is as follows:

Reactant 1Reactant 2Product Type
This compoundPrimary Amine (R-NH₂)Schiff Base (Imine)

This reactivity allows for the introduction of a wide array of different R-groups, effectively enabling the synthesis of a large library of derivatives from a single starting material. These derivatives can be designed to have specific properties, such as enhanced solubility, specific biological targets, or the ability to coordinate with metal ions. For instance, novel Schiff base compounds have been synthesized through the condensation of similar formyl-substituted precursors with various amines, and their molecular structures have been confirmed using techniques like NMR, HR-MS, and FT-IR analysis researchgate.net.

Beyond Schiff base formation, the aldehyde can participate in other classical organic reactions, including:

Wittig Reaction: To form alkenes.

Grignard and Organolithium Reactions: To form secondary alcohols.

Oxidation: To form a carboxylic acid (6-(3-Carboxyphenyl)nicotinonitrile), which can then be used in ester or amide formation.

Reduction: To form a primary alcohol (6-(3-(Hydroxymethyl)phenyl)nicotinonitrile).

The nitrile group, while generally less reactive than the aldehyde, can also be transformed. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to a primary amine. This provides an alternative route to introduce new functionalities into the molecule. The presence of both of these reactive sites makes this compound a highly valuable and versatile intermediate in the multi-step synthesis of complex organic molecules.

**6.2. Contributions to Materials Science Research

The unique electronic and structural characteristics of the nicotinonitrile core, combined with the functional versatility of the formylphenyl group, make this compound and its derivatives promising candidates for various applications in materials science.

Nicotinonitrile derivatives have been identified as a class of materials with potential for use in Organic Light-Emitting Diodes (OLEDs). Their suitability often stems from their fluorescent properties, which are crucial for the emissive layer in an OLED device. Some nicotinonitrile-based compounds have been shown to exhibit solid-state emission, which is a key requirement for their practical application in OLEDs researchgate.net. The emission color and efficiency can be tuned by modifying the chemical structure of the molecule. The formylphenyl group on this compound provides a convenient site for synthetic modification to create derivatives with optimized electronic properties for enhanced OLED performance. For example, extending the conjugation of the molecule through reactions at the formyl group can shift the emission wavelength, potentially leading to emitters across the visible spectrum.

The development of synthetic fluorescent dyes is a significant area of research, with applications in biology and medicine for imaging cells and tissues. Nicotinonitrile derivatives are known to form the core of some fluorescent molecules researchgate.netresearchgate.net. The fluorescence properties, such as quantum yield and Stokes shift, can be influenced by the substituents on the nicotinonitrile ring system.

The general properties of some fluorescent nicotinonitrile derivatives are summarized below:

Compound TypeEmission PropertiesPotential Application
Donor-Acceptor NicotinonitrilesStrong solvatochromism, high fluorescence quantum yieldsCellular imaging, biosensing
Asymmetric NicotinonitrilesTunable emission from blue to greenFluorescent probes for specific biological targets

Derivatives of this compound could be synthesized to create novel fluorescent dyes. The formyl group can be used to attach the molecule to a biomolecule (like a protein or antibody) or to a specific targeting group, allowing for the visualization of biological processes. The inherent fluorescence of the core, combined with the ability to functionalize it, makes this class of compounds attractive for creating next-generation bioimaging agents.

Fluorescent chemosensors are molecules designed to change their light-emitting properties upon binding to a specific analyte, such as a metal ion or a small organic molecule. This change can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission color. Pyridine-based compounds have been successfully used as fluorescent sensors for detecting various cations mdpi.com.

The design of a chemosensor based on this compound would involve modifying the formyl group to create a specific binding site for the target analyte. For example, it could be converted into a Schiff base that can chelate metal ions. Upon binding of the metal ion, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence. This approach has been used to develop sensors for toxic heavy metal ions in environmental samples mdpi.com. The nicotinonitrile part of the molecule would act as the fluorophore, while the synthetically modified formylphenyl group would provide the selectivity.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. They have attracted immense interest for applications in gas storage, separation, and catalysis. The properties of a MOF are determined by both the metal center and the organic linker.

The compound this compound is a potential precursor for an organic linker in MOF synthesis. The formyl group can be oxidized to a carboxylic acid, creating 6-(3-Carboxyphenyl)nicotinonitrile. This molecule, now possessing a carboxylate group, can coordinate to metal ions to form a stable framework. The nicotinonitrile moiety can also play a role in the final properties of the MOF. The nitrogen atom on the pyridine (B92270) ring could act as an additional coordination site, and the nitrile group could be used for post-synthetic modification of the MOF.

Furthermore, many MOFs are luminescent, with the light emission originating from the organic linker osti.govias.ac.in. By using a linker derived from this compound, it may be possible to create luminescent MOFs. These materials could have applications in chemical sensing, where the luminescence of the MOF changes upon exposure to certain chemicals, or in solid-state lighting. The design principles for luminescent MOFs often rely on using organic linkers that are themselves fluorescent, making derivatives of this compound interesting candidates ias.ac.in.

Role in Catalysis and Organocatalysis Research

The pyridine ring is a common structural motif in ligands for transition metal catalysis and in organocatalysts. The nitrogen atom of the pyridine ring has a lone pair of electrons that can coordinate to a metal center, influencing its catalytic activity. While specific research on the catalytic applications of this compound is not widely documented, its structure suggests potential in this area.

It could serve as a ligand for various metal-catalyzed reactions. The pyridine nitrogen can bind to a metal, and the rest of the molecule can be tailored to create a specific steric and electronic environment around the metal center. This is a common strategy in the design of new catalysts for reactions like cross-coupling, hydrogenation, or polymerization. Pyridine-containing macrocyclic complexes have been shown to be effective catalysts in a range of chemical transformations unimi.it.

In the field of organocatalysis, which uses small organic molecules to catalyze reactions, pyridine derivatives have also found use. For example, certain pyridine-based molecules can act as Brønsted or Lewis bases to activate substrates. Photochemical organocatalysis has also utilized pyridines, where the pyridine is activated by light to participate in a catalytic cycle acs.org. The this compound molecule could be a precursor to more complex organocatalysts, where the formyl group is used to build a larger, catalytically active structure.

Ligand Design for Transition Metal Catalysis

The nitrogen atom of the pyridine ring and the nitrile group in this compound and its derivatives can act as effective coordination sites for transition metals. This property allows for their use as ligands in the design of novel catalysts. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenyl and pyridine rings, thereby influencing the activity and selectivity of the resulting metal complex. For instance, the introduction of bulky groups near the coordination site can create a specific steric environment around the metal center, which is a key strategy in designing catalysts for stereoselective transformations.

Derivatives of nicotinonitrile have been explored as ligands in various catalytic applications. The ability of the pyridine and nitrile moieties to chelate to metal centers makes them versatile building blocks for creating a diverse library of ligands. The formyl group on the phenyl ring of this compound offers an additional point for modification, allowing for the synthesis of more complex ligand architectures, such as Schiff bases or bidentate and multidentate ligands, further expanding their potential in transition metal catalysis.

Substrate in Novel Catalytic Transformations

The formyl and nitrile groups of this compound render it a versatile substrate for a variety of catalytic transformations. The aldehyde functionality can undergo numerous reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard additions. These transformations can lead to a wide array of derivatives with diverse functionalities.

The nitrile group can also be subjected to various catalytic reactions. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Furthermore, the nitrile group can participate in cycloaddition reactions and be a precursor for the synthesis of various heterocyclic compounds. The presence of both a formyl and a nitrile group allows for selective transformations, where one group can be reacted while the other remains intact or is protected, offering a pathway to complex molecular architectures.

Dual Catalysis Systems (e.g., Photoredox/Transition-Metal)

The combination of photoredox catalysis and transition metal catalysis has emerged as a powerful tool for organic synthesis. This dual catalytic approach allows for the generation of radical intermediates under mild conditions, which can then participate in transition metal-catalyzed cross-coupling reactions. While specific studies on this compound in dual catalysis systems are not yet prevalent, its structural features suggest potential applications.

The aromatic rings in this compound and its derivatives can potentially act as photosensitizers or participate in photoinduced electron transfer processes. The formyl group could be a site for radical generation under photoredox conditions. In a dual catalytic cycle, a photoredox catalyst could activate a substrate to form a radical, which then enters the catalytic cycle of a transition metal catalyst, enabling novel bond formations that are not accessible through either catalytic system alone. The development of such dual catalytic systems involving nicotinonitrile derivatives could open up new avenues for the synthesis of complex molecules.

Investigations in Pre-clinical and Mechanistic Biological Chemistry

Nicotinonitrile derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The structural motif is present in a number of compounds with demonstrated therapeutic potential.

Studies on Molecular Target Interactions and Enzyme Modulation (e.g., enzyme inhibition, protein modifications)

Derivatives of nicotinonitrile have been investigated as inhibitors of various enzymes, playing crucial roles in different disease pathways. For instance, certain nicotinonitrile derivatives have shown potent inhibitory activity against kinases such as Pim-1 kinase and tyrosine kinases, which are often overexpressed in cancer cells. nih.gov The nitrile and pyridine moieties can form key interactions, such as hydrogen bonds and π-stacking, with the amino acid residues in the active site of these enzymes.

Molecular docking studies have been employed to understand the binding modes of nicotinonitrile derivatives within the active sites of their target enzymes. These studies have revealed that the substituents on the phenyl and pyridine rings significantly influence the binding affinity and selectivity. For example, the introduction of specific functional groups can lead to enhanced interactions with the target protein, resulting in improved inhibitory potency. nih.gov

Table 1: Examples of Enzyme Inhibition by Nicotinonitrile Derivatives

Derivative ClassTarget EnzymeBiological Activity
Pyrazolopyridine-fused NicotinonitrilesTyrosine KinasesAnticancer
Cyanopyridinone DerivativesPim-1 KinaseAnticancer

This table is generated based on data from related nicotinonitrile derivatives, not specifically this compound.

Derivatization for Biochemical Probe Development

The functional groups of this compound make it an attractive scaffold for the development of biochemical probes. The formyl group can be readily derivatized to introduce reporter tags such as fluorophores, biotin, or photoaffinity labels. For example, the aldehyde can be reacted with a fluorescently labeled hydrazine or amine to create a fluorescent probe.

Such probes can be invaluable tools for studying the interactions of nicotinonitrile-based compounds with their biological targets. By tracking the localization of the fluorescent probe within cells or tissues, researchers can gain insights into the mechanism of action of the parent compound. Photoaffinity probes, which can be generated by incorporating a photoreactive group, allow for the covalent labeling of the target protein upon photoirradiation, facilitating its identification and characterization.

Structure-Activity Relationship (SAR) Studies on Nicotinonitrile Analogues

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. For nicotinonitrile analogues, SAR studies have revealed key structural features that govern their biological activity. These studies typically involve the synthesis of a series of analogues with systematic modifications of different parts of the molecule and evaluating their effects on a specific biological target.

For instance, in the context of anticancer activity, SAR studies on nicotinonitrile derivatives have shown that the nature and position of substituents on the phenyl ring can have a profound impact on their potency and selectivity. nih.gov Similarly, modifications to the pyridine ring and the groups attached to it can influence the compound's interaction with the target enzyme. These studies provide a rational basis for the design of new, more potent, and selective nicotinonitrile-based therapeutic agents.

Table 2: Summary of SAR Findings for Nicotinonitrile Analogues

Molecular Scaffold ModificationImpact on Biological Activity
Substitution on the Phenyl RingAffects potency and selectivity against target enzymes.
Modification of the Pyridine RingInfluences binding affinity and pharmacokinetic properties.
Alteration of the Linker between RingsCan modulate the overall conformation and target interaction.

This table presents generalized SAR findings for the broader class of nicotinonitrile analogues.

Applications in Agrochemical Research

The nicotinonitrile moiety is a well-established pharmacophore in the agrochemical industry, forming the backbone of several commercially successful insecticides and herbicides. nih.govresearchgate.net The presence of this structural motif in this compound suggests its potential as a valuable building block in the development of new agrochemical agents.

The development of novel pesticides is a continuous effort to combat pest resistance and improve safety profiles. Nicotinonitrile derivatives have been extensively investigated for their insecticidal properties. nih.govresearchgate.net The formyl group on the phenyl ring of this compound offers a prime site for synthetic elaboration to generate a diverse library of derivatives for biological screening.

The aldehyde functionality can undergo a wide range of chemical transformations, allowing for the introduction of various pharmacophores that could enhance insecticidal activity. For instance, condensation reactions with amines or hydrazines can yield imines and hydrazones, respectively. These new functional groups can significantly alter the molecule's polarity, size, and ability to interact with biological targets in insects.

Table 1: Hypothetical Pesticidal Derivatives of this compound and their Potential Target Pests

Derivative ClassSynthetic Transformation of Formyl GroupPotential Target PestsRationale for Activity
Schiff Bases (Imines)Condensation with primary aminesAphids, Whiteflies, LeafhoppersThe imine linkage can mimic the active conformation of existing neonicotinoid insecticides, potentially targeting nicotinic acetylcholine receptors.
HydrazonesCondensation with hydrazinesMites, CaterpillarsHydrazones are known to exhibit acaricidal and insecticidal activity through various mechanisms, including disruption of the nervous system.
OximesReaction with hydroxylamineBeetles, WeevilsOxime ethers are present in some commercial pesticides and can enhance the metabolic stability and target affinity of the parent compound.
Reductive Amination ProductsReaction with amines in the presence of a reducing agentBroad-spectrumThe resulting secondary or tertiary amines can introduce new binding interactions with insect receptors.

This table presents hypothetical derivatives for research exploration and does not represent established pesticidal products.

Detailed research into the synthesis and biological evaluation of such derivatives could lead to the discovery of new insecticidal agents with novel modes of action. The structure-activity relationship (SAR) studies of these derivatives would be crucial in optimizing their efficacy and selectivity. googleapis.com

The pyridine ring, a core component of nicotinonitrile, is also a key feature in many herbicides. nottingham.ac.ukmdpi.comnih.gov Research has shown that substitution patterns on the pyridine and associated aryl rings can significantly influence herbicidal activity. The 6-aryl-nicotinonitrile scaffold of the title compound provides a foundation for developing new herbicidal molecules.

The formyl group can be transformed into a variety of other functional groups known to be important for herbicidal action. For example, oxidation of the aldehyde to a carboxylic acid would yield a nicotinonitrile derivative of benzoic acid, a class of compounds with known herbicidal properties. Furthermore, the aldehyde can serve as a precursor for the synthesis of more complex heterocyclic systems fused to the phenyl ring, a strategy often employed in the design of modern herbicides. nih.gov

Table 2: Potential Herbicidal Derivatives Synthesized from this compound

Derivative ClassSynthetic Transformation of Formyl GroupPotential Mode of ActionTarget Weed Species
Carboxylic AcidsOxidationInhibition of auxin transport or synthesisBroadleaf weeds
CyanoacrylatesKnoevenagel condensation with cyanoacetatesInhibition of photosystem IIGrasses and broadleaf weeds
Heterocyclic AdductsCondensation with dinucleophiles (e.g., diamines, hydrazines)Inhibition of amino acid biosynthesisSelective control of various weeds
AlcoholsReductionPrecursor for further derivatization to active ethers or estersDependent on final derivative

This table illustrates potential research avenues and does not list confirmed herbicidal compounds.

The exploration of these synthetic pathways and the subsequent biological screening of the resulting compounds could identify new herbicidal leads. The diverse chemical space accessible from this compound makes it a valuable starting material for such research endeavors. mdpi.com

Development in Dye and Pigment Technologies

Heterocyclic compounds form the basis of a vast array of synthetic dyes and pigments due to their often-intense color and good stability. nih.govmdpi.com The conjugated system of the 6-phenylnicotinonitrile core suggests that its derivatives could possess interesting chromophoric properties. The formyl group is a key reactive handle for the synthesis of various classes of colorants.

One of the most important classes of dyes is the azo dyes, which are characterized by the -N=N- linkage. nih.gov While this compound itself is not an amine and cannot be directly diazotized, it can be readily converted into derivatives that can act as coupling components or precursors to diazonium salts. For example, the formyl group can be converted to an amino group via reductive amination, which would then allow for diazotization and coupling to form azo dyes. mdpi.com

Alternatively, the formyl group can participate in condensation reactions to create other types of dyes. For instance, condensation with active methylene compounds can lead to the formation of methine dyes, which are known for their brilliant colors.

Table 3: Potential Dye and Pigment Classes Derived from this compound

Dye/Pigment ClassSynthetic Role of this compoundPotential Color RangeKey Synthetic Transformation
Azo DyesPrecursor to the coupling component or diazonium salt precursorYellow, Orange, RedConversion of the formyl group to an amino group
Methine DyesDirect reactant in Knoevenagel condensationYellow to Blue, depending on the coupling partnerCondensation with active methylene compounds
Azomethine DyesDirect reactant in condensation with aromatic aminesYellow, OrangeCondensation with primary aromatic amines
Heterocyclic PigmentsPrecursor for building larger, fused heterocyclic systemsVarious, depending on the final structureCyclocondensation reactions involving the formyl group

This table outlines potential synthetic routes to colorants and is for illustrative purposes.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(3-Formylphenyl)nicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic aromatic substitution (NAS) and functional group transformations. For example:

  • Nicotinonitrile Core Formation : React pyridine derivatives with nitrile precursors under controlled conditions (e.g., DMF at 80°C for 12 hours) to introduce the nitrile group .
  • Formylphenyl Introduction : Use Suzuki-Miyaura coupling or Friedel-Crafts acylation to attach the 3-formylphenyl moiety. Solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. RT) critically affect reaction efficiency and yield. For instance, NAS reactions with trifluoromethyl groups require electron-withdrawing substituents to activate the aryl ring .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography : Provides precise bond lengths and angles (e.g., dihedral angles between pyridine and phenyl rings). Similar compounds like 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile were resolved at 100 K using a Bruker APEXII diffractometer .
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substituent positions. For example, aromatic protons resonate at δ 7.35–8.42 ppm, while nitrile carbons appear near 116–120 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 492 [M⁺] for related nicotinonitrile derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the formyl and nitrile groups in this compound?

Methodological Answer:

  • Formyl Group : Participates in nucleophilic additions (e.g., with amines to form Schiff bases) or reductions (e.g., NaBH₄ to hydroxymethyl derivatives). Kinetic studies using HPLC or in situ IR spectroscopy track reaction progress .
  • Nitrile Group : Undergo hydrolysis to carboxylic acids (conc. H₂SO₄, 100°C) or click chemistry (Cu-catalyzed azide-alkyne cycloaddition). The trifluoromethyl group in analogs enhances electrophilicity, accelerating NAS reactions .

Q. How do structural modifications of this compound affect its biological activity, and what assays validate these effects?

Methodological Answer:

  • Kinase Inhibition Assays : Replace the formyl group with trifluoroacetyl or hydroxymethyl moieties to test IC₅₀ values against kinases (e.g., KHK isoforms). Use fluorescence polarization or ADP-Glo™ assays .
  • Anticancer Activity : Derivatives like 6-Amino-5-nitropicolinonitrile show cytotoxicity against MCF7 cells (IC₅₀ = 4.8 µM) via MTT assays. Compare with unmodified analogs to isolate structure-activity relationships (SAR) .

Q. What computational methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., ketohexokinase). The formyl group forms hydrogen bonds with catalytic lysine residues, while the nitrile enhances π-π stacking .
  • MD Simulations : AMBER or GROMACS assess binding stability (RMSD < 2 Å over 100 ns). For example, trifluoromethyl analogs show enhanced hydrophobic interactions in solvent-accessible pockets .

Data Contradiction and Resolution

Q. How can conflicting results in crystallographic data for nicotinonitrile derivatives be resolved?

Methodological Answer:

  • Disorder Modeling : For disordered moieties (e.g., thiophene rings in 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile), refine occupancy ratios (e.g., 0.858:0.142) using SHELXL .
  • Validation Tools : Use PLATON or RINGER to detect electron density mismatches. Cross-validate with NMR and MS to confirm molecular integrity .

Q. Why do reaction yields vary significantly in NAS reactions involving trifluoromethyl groups?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields (e.g., 72% with piperidine vs. 65% with NaOMe in ethanol) .
  • Electron-Deficient Aryl Rings : Trifluoromethyl groups increase electrophilicity, but steric hindrance from bulky substituents (e.g., 2,4-dichlorophenyl) can reduce accessibility .

Emerging Applications

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

  • Coordination Chemistry : The nitrile group binds to metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks. Characterize using PXRD and BET surface area analysis. MOFs derived from nicotinonitrile show CO₂ adsorption capacities > 2 mmol/g .

Q. What role does this compound play in photoactive materials?

Methodological Answer:

  • Optoelectronic Properties : The conjugated π-system and electron-withdrawing groups enable applications in OLEDs. Measure fluorescence quantum yields (e.g., Φ = 0.45 in DCM) and HOMO-LUMO gaps via cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Formylphenyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-(3-Formylphenyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.